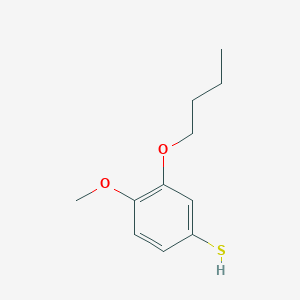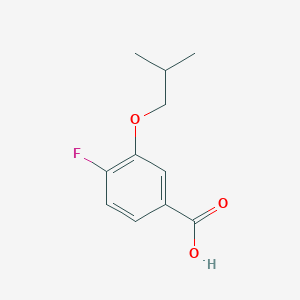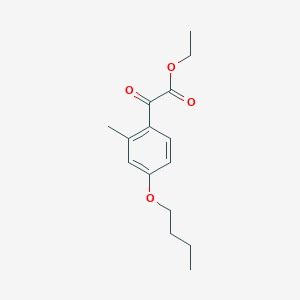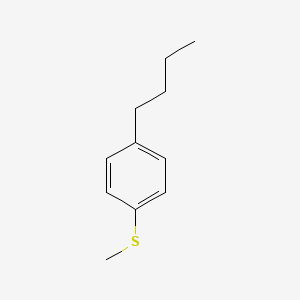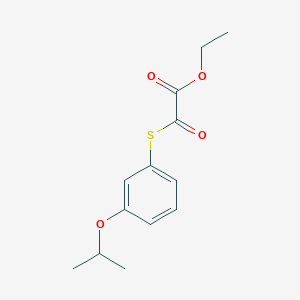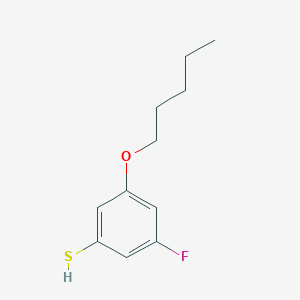
5-Methyl-2-n-pentoxythiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-n-pentoxythiophenol is a thiophene derivative, a class of compounds known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring structure. The presence of the thiophene ring imparts unique chemical and physical properties to these compounds, making them valuable in numerous applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-n-pentoxythiophenol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) to form thiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions: 5-Methyl-2-n-pentoxythiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is particularly reactive towards electrophilic substitution due to the electron-rich nature of the sulfur atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form thiols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) leading to halogenated or nitrated products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated thiophene derivatives.
科学的研究の応用
5-Methyl-2-n-pentoxythiophenol has a wide range of applications in scientific research:
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
作用機序
The mechanism of action of 5-Methyl-2-n-pentoxythiophenol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological molecules, leading to the modulation of cellular processes. For example, thiophene derivatives have been shown to inhibit enzymes, block ion channels, and interfere with signal transduction pathways . The exact mechanism of action may vary depending on the specific application and target.
類似化合物との比較
Thiophene: The parent compound of 5-Methyl-2-n-pentoxythiophenol, thiophene itself is a simple heterocyclic compound with a sulfur atom in a five-membered ring.
2-Methylthiophene: A similar compound with a methyl group at the 2-position of the thiophene ring.
2,5-Dimethylthiophene: A compound with two methyl groups at the 2- and 5-positions of the thiophene ring.
Uniqueness: this compound is unique due to the presence of both a methyl group and a pentoxy group on the thiophene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
5-methyl-2-pentoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-4-5-8-13-11-7-6-10(2)9-12(11)14/h6-7,9,14H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMMNFYGSVOQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
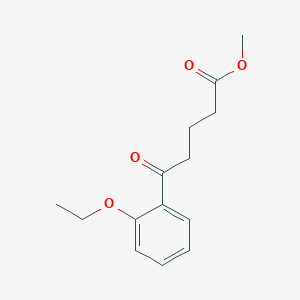
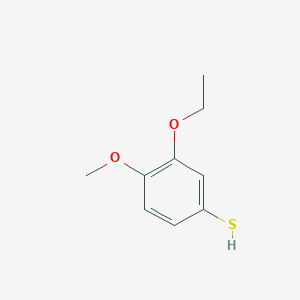
![3-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B7989322.png)
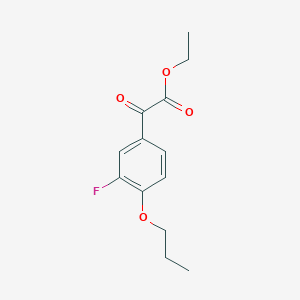
![4-[(Allyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7989334.png)
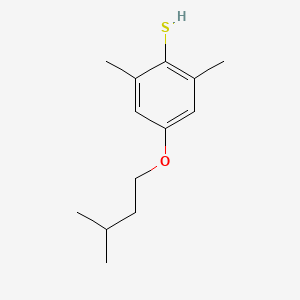
![1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7989354.png)
